2,2,6,6-Tetramethyl-4-piperidinyl stearate

Description

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOXOJMXILBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337919 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

167078-06-0, 24860-22-8 | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinyl stearate: From Polymer Stabilization to Potential Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a sterically hindered amine derivative widely recognized for its role as a high-performance light stabilizer in the polymer industry. Its primary function is to protect polymeric materials from degradation induced by exposure to ultraviolet radiation, thereby extending their service life. This is achieved through a regenerative radical scavenging mechanism known as the Denisov cycle. Beyond its established application in materials science, the core moiety, 2,2,6,6-tetramethylpiperidine, and its derivatives have garnered increasing interest for their antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,6,6-tetramethyl-4-piperidinyl stearate, detailed experimental protocols for its synthesis and performance evaluation, its mechanism of action as a light stabilizer, and an exploration of the emerging biomedical applications of related compounds.

Core Compound Properties

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a white to off-white solid with a waxy appearance.[1] It is characterized by its long aliphatic stearate chain and the sterically hindered piperidine functional group. This structure imparts good compatibility with polyolefin matrices and low volatility.

Table 1: Physicochemical Properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate

| Property | Value | Reference |

| CAS Number | 167078-06-0 | [1] |

| Molecular Formula | C₂₇H₅₃NO₂ | [1] |

| Molecular Weight | 423.72 g/mol | [1] |

| Appearance | White to off-white waxy solid | [1] |

| Melting Point | ≥28 °C | [1] |

| Boiling Point | 483.1 °C at 760 mmHg | |

| Density | 0.913 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the long aliphatic chain of the stearate group, the piperidine ring protons, and the four methyl groups. |

| ¹³C NMR | Carbonyl carbon of the ester, carbons of the piperidine ring, and a series of signals for the aliphatic chain. |

| IR Spectroscopy | C=O stretching of the ester group (~1735 cm⁻¹), C-N stretching of the amine, and C-H stretching of the aliphatic groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Experimental Protocols

The primary route for the synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate is the esterification of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Representative Protocol

This protocol is based on the general principles of esterification for similar hindered amine light stabilizers.

Materials:

-

2,2,6,6-tetramethyl-4-piperidinol

-

Stearic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-piperidinol and a molar equivalent of stearic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from hexane to yield pure 2,2,6,6-tetramethyl-4-piperidinyl stearate.

Performance Evaluation as a Light Stabilizer: Accelerated Weathering Test

The efficacy of 2,2,6,6-tetramethyl-4-piperidinyl stearate as a light stabilizer is evaluated through accelerated weathering tests, which simulate long-term outdoor exposure.

Materials:

-

Polymer resin (e.g., polypropylene, polyethylene)

-

2,2,6,6-Tetramethyl-4-piperidinyl stearate

-

Processing equipment (e.g., twin-screw extruder, injection molder)

-

Xenon arc accelerated weathering chamber (compliant with ASTM G155)

-

Colorimeter

-

Gloss meter

-

Tensile testing machine

Procedure:

-

Sample Preparation: Compound the polymer resin with a specified concentration of 2,2,6,6-tetramethyl-4-piperidinyl stearate using a twin-screw extruder. Prepare test plaques of a standardized thickness by injection molding.

-

Initial Characterization: Measure the initial color (CIELAB coordinates), gloss (at a specified angle, e.g., 60°), and mechanical properties (e.g., tensile strength, elongation at break) of the prepared plaques.

-

Accelerated Weathering: Place the plaques in a xenon arc accelerated weathering chamber. Set the test parameters (e.g., irradiance, temperature, humidity, light/dark cycles, water spray) according to a standard test method such as ASTM G155.

-

Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove the plaques from the chamber and measure the changes in color (ΔE*), gloss retention, and mechanical properties.

-

Data Analysis: Plot the changes in the measured properties as a function of exposure time to evaluate the performance of the stabilizer.

Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)

2,2,6,6-Tetramethyl-4-piperidinyl stearate does not absorb UV radiation itself. Instead, it functions by scavenging free radicals generated within the polymer during photo-oxidation. This regenerative process is known as the Denisov cycle. The sterically hindered amine is oxidized to a stable nitroxyl radical, which then traps polymer alkyl radicals. The resulting amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, allowing a single molecule to participate in multiple radical scavenging cycles.

Experimental Workflow for HALS Performance Evaluation

The evaluation of a HALS's performance follows a structured workflow from material preparation to data analysis, ensuring reproducible and comparable results.

Emerging Applications in Drug Development and Biomedical Science

While the primary application of 2,2,6,6-tetramethyl-4-piperidinyl stearate is in the polymer industry, the core 2,2,6,6-tetramethylpiperidine moiety and its derivatives, particularly the corresponding nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have shown significant potential in biomedical applications. These compounds are being investigated for their antioxidant, anti-inflammatory, and even anticancer properties.

The antioxidant activity of TEMPO and its derivatives stems from their ability to act as superoxide dismutase (SOD) mimetics, catalytically scavenging superoxide radicals. This can mitigate oxidative stress, which is implicated in a wide range of diseases.

Table 3: Potential Biomedical Applications of 2,2,6,6-Tetramethylpiperidine Derivatives

| Application Area | Mechanism of Action / Rationale | Key Findings |

| Antioxidant Therapy | Superoxide dismutase (SOD) mimetic activity, scavenging of reactive oxygen species (ROS). | Can protect cells from oxidative damage. |

| Anti-inflammatory | Reduction of ROS-mediated inflammatory signaling. | Shown to reduce levels of pro-inflammatory cytokines like TNF-α. |

| Anticancer | Induction of oxidative stress in cancer cells, potential inhibition of specific signaling pathways. | Some derivatives exhibit cytotoxicity against cancer cell lines. |

| Antimicrobial | Generation of reactive nitrogen species (RNS) during autoxidation. | Certain HALS have demonstrated activity against bacteria and fungi.[2] |

The long aliphatic chain of 2,2,6,6-tetramethyl-4-piperidinyl stearate could potentially be exploited in drug delivery systems, for example, in the formation of liposomes or micelles for the targeted delivery of therapeutic agents. However, research in this specific area is still in its nascent stages.

Conclusion

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a highly effective hindered amine light stabilizer with a well-established role in the preservation of polymer integrity. Its regenerative radical scavenging mechanism provides long-lasting protection against photodegradation. For materials scientists and polymer chemists, it remains a crucial additive for enhancing the durability of a wide range of products. Furthermore, the emerging biological activities of the 2,2,6,6-tetramethylpiperidine core structure open up new avenues of research for drug development professionals. The antioxidant and other therapeutic potentials of these compounds suggest that their applications may extend far beyond the realm of materials science into the development of novel therapeutics and drug delivery systems. Further research is warranted to fully explore the biomedical potential of 2,2,6,6-tetramethyl-4-piperidinyl stearate and related derivatives.

References

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinyl Stearate: Chemical Properties, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS) crucial in the preservation of polymeric materials. This document elucidates the chemical properties, structural features, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, the intricate signaling pathway of its function, the Denisov Cycle, is visually represented to facilitate a deeper understanding of its stabilizing effects.

Chemical Structure and Properties

2,2,6,6-Tetramethyl-4-piperidinyl stearate is an organic compound characterized by a sterically hindered piperidine ring linked to a long-chain fatty acid, stearic acid, via an ester bond.[1] This unique structure is paramount to its function as a light stabilizer. The bulky methyl groups surrounding the nitrogen atom of the piperidine ring are the hallmark of hindered amines.

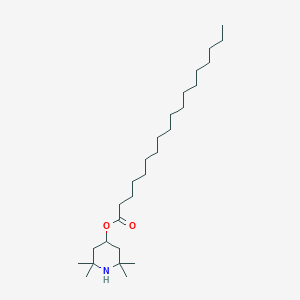

Chemical Structure:

Caption: Chemical structure of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.

Physicochemical Properties

The physical and chemical properties of 2,2,6,6-tetramethyl-4-piperidinyl stearate are summarized in the table below. It is a white to off-white solid at room temperature with low volatility and is sparingly soluble in water but exhibits good solubility in organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₃NO₂ | [1] |

| Molecular Weight | 423.72 g/mol | |

| CAS Number | 167078-06-0 | [1][2] |

| Appearance | White to off-white waxy solid | [1][2] |

| Melting Point | ≥28 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Experimental Protocols

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate

The synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate is typically achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid.[1] This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the product.

Materials:

-

2,2,6,6-tetramethyl-4-piperidinol

-

Stearic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-piperidinol and a stoichiometric equivalent of stearic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as hexane, to yield pure 2,2,6,6-tetramethyl-4-piperidinyl stearate.

Caption: Experimental workflow for the synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate.

Spectroscopic Characterization

The structure of 2,2,6,6-tetramethyl-4-piperidinyl stearate is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | m | 1H | CH-O (piperidinyl ring) |

| ~2.3 | t | 2H | α-CH₂ (stearate) |

| ~1.6 | m | 2H | β-CH₂ (stearate) |

| ~1.2-1.4 | m | ~28H | (CH₂)₁₄ (stearate) |

| ~1.1-1.2 | s | 12H | 4 x CH₃ (piperidinyl ring) |

| ~1.0-1.9 | m | 4H | CH₂ (piperidinyl ring) |

| ~0.9 | t | 3H | ω-CH₃ (stearate) |

Predicted ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester) |

| ~70 | CH-O (piperidinyl ring) |

| ~50 | C(CH₃)₂ (piperidinyl ring) |

| ~45 | CH₂ (piperidinyl ring) |

| ~34 | α-CH₂ (stearate) |

| ~32 | (CH₂)n (stearate) |

| ~29 | (CH₂)n (stearate) |

| ~25 | β-CH₂ (stearate) |

| ~28-34 | CH₃ (piperidinyl ring) |

| ~23 | (CH₂)n (stearate) |

| ~14 | ω-CH₃ (stearate) |

FTIR Spectroscopy:

The FTIR spectrum of 2,2,6,6-tetramethyl-4-piperidinyl stearate would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch (secondary amine) | Piperidine |

| ~2850-2960 | C-H stretch (aliphatic) | Stearate and Piperidine |

| ~1735 | C=O stretch (ester) | Ester |

| ~1170 | C-O stretch (ester) | Ester |

Mass Spectrometry:

The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the ester bond and fragmentation of the piperidine ring and the stearate chain.

| m/z | Fragment |

| 423 | [M]⁺ |

| 408 | [M - CH₃]⁺ |

| 284 | [Stearic acid]⁺ |

| 157 | [2,2,6,6-tetramethyl-4-piperidinol]⁺ fragment |

Mechanism of Action: The Denisov Cycle

As a hindered amine light stabilizer, 2,2,6,6-tetramethyl-4-piperidinyl stearate protects polymers from degradation induced by UV light and heat. It does not absorb UV radiation itself but rather functions by scavenging free radicals generated during the photo-oxidation of the polymer.[3] This regenerative process is known as the Denisov Cycle.[3][4]

The key steps of the Denisov Cycle are:

-

Initiation: The secondary amine of the HALS is oxidized to a nitroxyl radical.

-

Trapping of Alkyl Radicals: The nitroxyl radical reacts with polymer alkyl radicals (P•) to form amino ethers.

-

Trapping of Peroxy Radicals: The amino ethers can further react with polymer peroxy radicals (POO•) to regenerate the nitroxyl radical and form non-radical polymer products.

-

Regeneration: The nitroxyl radical is thus regenerated, allowing it to participate in further radical scavenging cycles.

References

In-Depth Technical Guide: Physicochemical Properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 167078-06-0, chemically identified as 2,2,6,6-Tetramethyl-4-piperidinyl stearate. This compound is a member of the Hindered Amine Light Stabilizers (HALS) class, primarily utilized as an additive in the polymer industry to protect materials from degradation caused by ultraviolet radiation and oxidative stress. Its efficacy as a light stabilizer is attributed to its ability to scavenge free radicals formed during the photo-oxidation of polymers. This document collates available data on its core physicochemical properties, details relevant experimental methodologies, and provides a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate are summarized in the tables below for easy reference and comparison.

Identification and Structure

| Property | Value | Citations |

| CAS Number | 167078-06-0 | [1][2][3][4] |

| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidinyl stearate | [3][4][5] |

| Synonyms | Light Stabilizer 3853, UV-3853 | [1][3] |

| Molecular Formula | C₂₇H₅₃NO₂ | [6][3][4][7][8] |

| Molecular Weight | 423.72 g/mol | [6][4][7] |

| Appearance | White to off-white waxy solid, may appear as pellets or large crystals. | [1][3][5][9] |

Thermal and Physical Properties

| Property | Value | Citations |

| Melting Point | ≥28°C to 52.5°C | [6][1][3][4][5] |

| Boiling Point | 483.135°C at 760 mmHg | [6] |

| Density | 0.913 g/cm³ | [6] |

| Water Solubility | Limited (estimated at 0.5 mg/L) | |

| Solubility in Organic Solvents | Good miscibility with alcohols and hydrocarbons. | |

| Partition Coefficient (log Pow) | Not determined analytically due to low water solubility; estimated to be high. |

Quality and Spectroscopic Parameters

| Property | Value | Citations |

| Purity | ≥98% | [1][3] |

| Ash Content | ≤0.5% | [1][3] |

| Light Transmittance | ≥75% at 425 nm, ≥85% at 450 nm | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[2]

-

Principle: The sample and an empty reference pan are heated at a controlled rate. When the sample melts, it absorbs energy, creating a temperature difference between the sample and reference. This heat flow is recorded as a function of temperature.[10]

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small amount of the sample (10-15 mg) is accurately weighed into an aluminum DSC pan.[10]

-

The pan is sealed and placed in the sample compartment of the DSC instrument. An empty, sealed pan is placed in the reference compartment.[10]

-

The sample is heated at a constant rate, typically 10°C/minute, under an inert atmosphere (e.g., nitrogen).[10]

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined as the extrapolated onset temperature of the melting endotherm on the resulting thermogram.[2]

-

Boiling Point Determination (Capillary Method)

For high molecular weight organic compounds, the boiling point can be determined using a capillary method, which requires only a small amount of the substance.[6][11][12]

-

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[6][13]

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A few milliliters of the sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample.[12]

-

The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[6][13]

-

The bath is heated slowly and stirred to ensure uniform temperature distribution.[6]

-

As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

-

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The column elution method is suitable for substances with low solubility.[9][14]

-

Principle: A column is filled with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.[9]

-

Apparatus: Water-jacketed column with an inert support material (e.g., glass wool, silica gel), metering pump, and an analytical instrument suitable for quantifying the substance (e.g., HPLC, GC).

-

Procedure:

-

The inert support material is coated with the test substance.

-

The coated material is packed into the column, which is maintained at a constant temperature.

-

Distilled water is pumped through the column at a low flow rate to ensure equilibrium is reached.[9]

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the substance in each fraction is determined using a validated analytical method.

-

The process is continued until the measured concentrations in successive fractions are constant, indicating that saturation has been achieved. The mean of these constant concentrations is taken as the water solubility.

-

Purity and Identification (High-Performance Liquid Chromatography - HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For HALS, reversed-phase HPLC is commonly employed.[1][15]

-

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is pumped through the column. Components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

Apparatus: HPLC system including a pump, injector, column, and a detector (e.g., UV, Charged Aerosol Detector - CAD).[1]

-

Procedure:

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., acetone).

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase such as an alkaline solution, with post-column acidification if necessary for detection.[1]

-

Injection and Elution: A small volume of the prepared sample is injected into the HPLC system. The mobile phase carries the sample through the column, separating its components.

-

Detection: The separated components are detected as they exit the column. A Charged Aerosol Detector is particularly useful for HALS as many do not absorb UV light.[1]

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification is confirmed by comparing the retention time with that of a known standard.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of an industrial chemical like 2,2,6,6-Tetramethyl-4-piperidinyl stearate.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has synthesized the available physicochemical data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0). The provided tables offer a quick reference to its properties, while the detailed experimental protocols serve as a practical guide for researchers in the field. As a hindered amine light stabilizer, its primary application is in the materials science domain rather than pharmaceuticals, hence the absence of biological signaling pathway information. The presented workflow provides a logical sequence for the comprehensive characterization of such industrial compounds.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of hindered amine light stabilizers employing capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. filab.fr [filab.fr]

- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. researchgate.net [researchgate.net]

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS). The document details the primary synthesis pathway, a generalized experimental protocol, and the logical steps involved in its preparation.

Introduction

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound valued for its role as a light stabilizer, primarily in the polymer industry. Its molecular structure, featuring a sterically hindered amine, allows it to effectively scavenge free radicals generated by UV radiation, thereby protecting materials from degradation. This guide focuses on the chemical synthesis of this compound, providing a foundational understanding for researchers and professionals in relevant fields.

Core Synthesis Pathway: Acid-Catalyzed Esterification

The most prevalent and direct method for the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is the acid-catalyzed esterification of 2,2,6,6-Tetramethyl-4-piperidinol with stearic acid. This reaction, a classic example of Fischer-Speier esterification, involves the formation of an ester bond with the concurrent elimination of a water molecule.

The overall chemical equation for this reaction is as follows:

To drive the reaction equilibrium towards the product side and maximize the yield, the water produced during the reaction is typically removed as it is formed. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus.

Generalized Experimental Protocol

Reactants and Reagents:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,2,6,6-Tetramethyl-4-piperidinol | C9H19NO | 157.26 | Reactant (Alcohol) |

| Stearic Acid | C18H36O2 | 284.48 | Reactant (Carboxylic Acid) |

| p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H2SO4) | CH3C6H4SO3H or H2SO4 | 172.20 or 98.08 | Catalyst |

| Toluene or Xylene | C7H8 or C8H10 | 92.14 or 106.16 | Solvent (for azeotropic water removal) |

Procedure:

-

Charging the Reactor: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser. The flask is charged with equimolar amounts of 2,2,6,6-Tetramethyl-4-piperidinol and stearic acid.

-

Addition of Solvent and Catalyst: A suitable solvent, such as toluene or xylene, is added to the flask to facilitate the azeotropic removal of water. A catalytic amount of a strong acid, typically p-toluenesulfonic acid or sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant), is then added.

-

Reaction: The reaction mixture is heated to reflux. The water formed during the esterification process is collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water ceases to be collected.

-

Work-up: After cooling to room temperature, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed from the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2,2,6,6-Tetramethyl-4-piperidinyl stearate.

Note: Specific reaction times, temperatures, and purification solvents would need to be optimized for this particular synthesis.

Visualization of the Synthesis Workflow

The logical flow of the synthesis process can be visualized as a straightforward sequence of steps.

Caption: A flowchart illustrating the key stages in the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.

Conclusion

The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is fundamentally a direct esterification process. While the general methodology is well-understood within the principles of organic chemistry, specific, publicly available, and detailed experimental protocols with quantitative data are scarce. The provided guide offers a robust framework for approaching this synthesis, which can be further optimized and adapted by researchers in a laboratory setting. The successful synthesis and purification of this compound are crucial for its application as a light stabilizer in various materials, contributing to their durability and longevity.

The Guardian of Polymers: An In-depth Technical Guide to the Mechanism of Action of Hindered Amine Light Stabilizers (HALS)

For Researchers, Scientists, and Drug Development Professionals

Hindered Amine Light Stabilizers (HALS) represent a cornerstone in the preservation of polymeric materials, safeguarding them from the relentless degradation induced by light and heat. Unlike UV absorbers that function by absorbing ultraviolet radiation, HALS operate through a complex and highly efficient radical scavenging mechanism. This technical guide delves into the core of HALS' protective action, providing a detailed understanding of the chemical pathways, experimental evaluation protocols, and performance data crucial for researchers and scientists in materials science and related fields.

The Core Mechanism: A Regenerative Radical Scavenging Cycle

The primary mode of action for HALS is a cyclic process known as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple radicals, leading to their exceptional long-term stability and low consumption rate.[1][2] HALS do not absorb UV radiation but instead inhibit the degradation of the polymer by continuously and cyclically removing free radicals produced during the photo-oxidation process.[2]

The cycle is initiated by the oxidation of the hindered amine to a stable nitroxide radical (>N-O•). This transformation is a critical step, as the nitroxide radical is the primary active species responsible for scavenging harmful radicals within the polymer matrix.

The Denisov Cycle can be broadly understood through the following key stages:

-

Initiation: Formation of the Nitroxide Radical: The parent hindered amine (>N-H or >N-R) is oxidized to a nitroxide radical (>N-O•). This can occur through reaction with various radical species present in the polymer during degradation, such as peroxy radicals (ROO•).

-

Radical Scavenging: The nitroxide radical is a highly efficient scavenger of carbon-centered alkyl radicals (R•) and other detrimental radical species. This reaction forms a non-radical amino ether (>N-OR).

-

Regeneration of the Nitroxide Radical: The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxide radical and form a stable, non-radical product (e.g., a hydroperoxide and an olefin). This regenerative nature is the key to the high efficiency of HALS.[2]

The overall process involves a series of complex reactions with various intermediates, including hydroxylamines (>N-OH) and alkoxyamines (>N-OR). The intricate pathways and the continuous regeneration of the active nitroxide radical are what make HALS so effective at providing long-term protection to polymers.

Quantitative Performance of Commercial HALS

The effectiveness of HALS can vary depending on their molecular weight, structure, and the polymer matrix in which they are used. High molecular weight HALS are generally preferred for applications requiring low volatility and high resistance to extraction, while low molecular weight HALS may offer better mobility and surface protection. The following table summarizes representative performance data for commonly used commercial HALS in polyolefins subjected to accelerated weathering.

| HALS Type | Polymer | Test Method | Exposure Time (kJ/m²) | Performance Metric | Result | Reference |

| Tinuvin 770 (Low MW) | PP | ASTM G155, Cycle 1 | 2000 | Gloss Retention (%) | ~50% | [3] |

| Color Change (ΔE) | ~3.0 | [3] | ||||

| Chimassorb 944 (High MW) | PP | ASTM G155, Cycle 1 | 2000 | Gloss Retention (%) | ~70% | [3] |

| Color Change (ΔE) | ~1.5 | [3] | ||||

| Tinuvin 783 (Blend) | PE | ASTM G155, Cycle 1 | 4000 | Elongation at Break (%) | >50% of initial | [3] |

| Chimassorb 2020 (High MW) | PP | ASTM G155, Cycle 1 | 3000 | Yellowness Index | <10 | [4] |

Note: The data presented are illustrative and can vary based on the specific formulation, processing conditions, and testing parameters.

Experimental Protocols for HALS Evaluation

A variety of standardized methods are employed to evaluate the performance and mechanism of HALS in polymeric materials. These protocols are essential for quality control, research and development, and comparative analysis of different stabilizer systems.

Accelerated Weathering Tests

Accelerated weathering tests are designed to simulate the long-term effects of sunlight, moisture, and heat in a condensed timeframe.

ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials

This is a widely used standard for simulating the full spectrum of sunlight.

-

Apparatus: Xenon arc weathering chamber.

-

Light Source: Filtered xenon arc lamp to simulate natural sunlight (e.g., using daylight filters).

-

Cycle 1 (Common for Plastics):

-

Light Cycle: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm).

-

Dark/Water Spray Cycle: 18 minutes of light and water spray.

-

Temperature: Black panel temperature is typically maintained at 63 ± 2.5 °C during the light cycle.

-

Relative Humidity: Controlled at a specified level, often 50 ± 10%.

-

-

Sample Preparation: Polymer samples are typically prepared as plaques or films of a specified thickness.

-

Evaluation: Samples are periodically removed and evaluated for changes in physical and aesthetic properties, such as gloss, color (ΔE), tensile strength, and elongation at break.

Analytical Techniques for HALS Quantification and Mechanistic Studies

High-Performance Liquid Chromatography (HPLC) for HALS Quantification

HPLC is a powerful technique for separating and quantifying HALS in polymer extracts.

-

Sample Preparation:

-

A known weight of the polymer sample is dissolved in a suitable solvent (e.g., toluene, xylene) with heating.

-

The polymer is then precipitated by adding a non-solvent (e.g., methanol).

-

The solution containing the extracted HALS is filtered and diluted to a known volume.

-

-

HPLC System:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water, is often employed to achieve good separation.

-

Detector: A UV detector is suitable for HALS containing a chromophore. For HALS without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[5]

-

-

Quantification: The concentration of the HALS is determined by comparing the peak area of the sample to a calibration curve prepared from standards of the specific HALS.

Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radical Detection

ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly sensitive technique for the direct detection and quantification of paramagnetic species, such as the nitroxide radicals that are key to the HALS mechanism.

-

Sample Preparation: The polymer sample containing the HALS is placed in a quartz ESR tube. The sample can be in the form of a film, powder, or melt.

-

ESR Spectrometer:

-

The sample is placed in the resonant cavity of the spectrometer.

-

A magnetic field is applied and swept while the sample is irradiated with microwaves.

-

-

Data Acquisition and Analysis:

-

The absorption of microwave energy by the unpaired electrons of the nitroxide radicals is detected, generating an ESR spectrum.

-

The intensity of the ESR signal is proportional to the concentration of the nitroxide radicals.

-

Quantitative analysis is performed by comparing the integrated signal intensity of the sample to that of a standard with a known concentration of stable radicals (e.g., TEMPO).[6]

-

References

Navigating the Solubility of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility profile of 2,2,6,6-tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS) crucial in various industrial applications. Understanding its solubility in common organic solvents is paramount for formulation development, quality control, and ensuring optimal performance.

Core Concepts: Solubility and Molecular Structure

2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0), often referred to by trade names such as UV-3853 or Cyasorb UV-3853, is characterized by a long aliphatic stearate chain and a bulky, sterically hindered piperidinyl group. This structure dictates its solubility, rendering it largely non-polar. A key indicator of its lipophilicity is the octanol-water partition coefficient (log P), which is reported to be 8.92.[1][2] This high log P value signifies a strong preference for non-polar environments and consequently, very low solubility in water.

Qualitative Solubility Profile

Based on available technical data sheets and chemical databases, the following table summarizes the qualitative solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate.

| Solvent | Solubility |

| Water | Insoluble[1][2][3] |

| Toluene | Soluble[3][4] |

| Alcohols | Generally Good Miscibility[5] |

| Hydrocarbons | Generally Good Miscibility[5] |

| Polyolefins | Excellent Compatibility and Solubility[3][6] |

Comparative Quantitative Solubility Data

For contextual understanding, the following table presents quantitative solubility data for a structurally related hindered amine light stabilizer, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This data can offer insights into the potential solubility behavior of 2,2,6,6-tetramethyl-4-piperidinyl stearate in similar solvents.

| Solvent | Solubility ( g/100 mL at 20°C) |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Hexane | 0.4 |

| Isopropanol | 21 |

Source: Sigma-Aldrich product information for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[7]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 2,2,6,6-tetramethyl-4-piperidinyl stearate in an organic solvent. This method is based on standard laboratory practices for solubility testing.

Objective: To determine the solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate in a given organic solvent at a specified temperature.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidinyl stearate (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2,6,6-tetramethyl-4-piperidinyl stearate to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the withdrawn aliquot using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Calculate the solubility in grams per 100 g of solvent: Solubility ( g/100 g) = (mass of solute / mass of solvent) x 100

-

-

Instrumental Analysis (Optional):

-

For higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a calibrated HPLC or GC method.

-

Visualizing the Workflow

The logical progression of determining the solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate can be visualized through the following workflow diagram.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. chemcentral.com [chemcentral.com]

- 3. Light Stabilizer UV-3853 | Plastics and Rubber Pr... [chinaplasonline.com]

- 4. Light Stabilizer UV-3853|167078-06-0/86403-32-9(Euro)--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.de]

- 7. セバシン酸ビス(2,2,6,6-テトラメチル-4-ピペリジル) | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Light Stabilizer UV-3853

Introduction

Light Stabilizer UV-3853 is a low molecular weight hindered amine light stabilizer (HALS) belonging to the N-H class of stabilizers.[1] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and long-term heat aging.[1] It is widely utilized in a variety of polymers, including polyolefins (such as polyethylene and polypropylene), polyurethanes, ABS resins, coatings, adhesives, and rubber, to enhance their durability, maintain their appearance, and extend their service life.[2][3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of Light Stabilizer UV-3853, its mechanism of action, and detailed experimental protocols for its characterization and performance evaluation.

Chemical and Physical Properties

UV-3853 is chemically identified as 2,2,6,6-Tetramethyl-4-piperidinyl stearate.[2][5][6][7] It is a waxy solid at room temperature, ranging in color from white to yellowish.[5] Key identification and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Light Stabilizer UV-3853

| Property | Value |

| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidinyl stearate[2][5][6][7] |

| CAS Number | 167078-06-0[5][6][7] |

| Molecular Formula | C27H53NO2[2][7][8] |

| Molecular Weight | 423.72 g/mol [2][7][8] |

Table 2: Physical Properties of Light Stabilizer UV-3853

| Property | Value |

| Appearance | White to yellowish waxy solid |

| Odor | Odorless[2][8] |

| Melting Point | 28 - 32 °C[2][8] |

| Boiling Point | ~400 °C[2][4] |

| Density | ~0.895 g/cm³ at 20 °C[2][5][8] |

| Solubility | Insoluble in water; soluble in toluene and other organic solvents.[4][5][8] |

| Thermal Stability (TGA, 10% weight loss) | ~241 °C |

Table 3: Optical Properties of Light Stabilizer UV-3853

| Wavelength | Light Transmittance (%) |

| 425 nm | ≥ 90.0%[5] |

| 450 nm | ≥ 95.0%[5] |

| 500 nm | ≥ 95.0%[5] |

Mechanism of Action: The Denisov Cycle

Light Stabilizer UV-3853 functions as a radical scavenger. Unlike UV absorbers that prevent UV light from reaching the polymer, HALS interrupt the photo-oxidation process. The mechanism is described by the Denisov Cycle, a regenerative process where the HALS is not consumed but is regenerated to continue its protective function. This cyclic nature provides long-term thermal and light stability to the polymer.

The key steps in the Denisov Cycle are:

-

Initiation: The hindered amine is oxidized to a nitroxyl radical.

-

Radical Trapping: The nitroxyl radical traps polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are formed by UV radiation.

-

Regeneration: The formed intermediates react further to regenerate the nitroxyl radical, allowing the cycle to continue.

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of a hindered amine light stabilizer (HALS).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the properties and performance of Light Stabilizer UV-3853.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

This protocol is based on the principles outlined in ASTM D3418.[4]

-

Objective: To determine the melting temperature of UV-3853.

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Accurately weigh 5-10 mg of UV-3853 into a standard aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 0 °C to 50 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere.

-

The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.

-

Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol is based on the principles of ASTM E1131.[9]

-

Objective: To determine the thermal stability and decomposition temperature of UV-3853.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Accurately weigh 10-20 mg of UV-3853 into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 600 °C at a constant rate of 20 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

The onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are determined from the TGA curve.

-

Assessment of Solubility

-

Objective: To qualitatively and quantitatively assess the solubility of UV-3853 in various solvents.

-

Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, and a constant temperature bath.

-

Procedure:

-

Prepare a series of vials with a known volume (e.g., 10 mL) of different solvents (e.g., water, ethanol, toluene, acetone, hexane).

-

Incrementally add a known mass of UV-3853 to each vial while stirring at a constant temperature (e.g., 25 °C).

-

Observe for complete dissolution. The solubility is expressed as the maximum mass of solute that can be dissolved in a given volume of solvent.

-

For a more quantitative analysis, prepare saturated solutions, filter out the undissolved solid, and determine the concentration of the dissolved UV-3853 in the filtrate using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation).

-

Performance Evaluation in a Polymer Matrix (Accelerated Weathering)

This protocol outlines a general workflow for evaluating the effectiveness of UV-3853 in a polymer, based on standards such as ASTM G154.[8]

-

Objective: To assess the ability of UV-3853 to protect a polymer from degradation upon exposure to simulated weathering conditions.

-

Apparatus: Twin-screw extruder, injection molding machine, and an accelerated weathering chamber (e.g., QUV).

-

Procedure:

-

Compounding: Dry blend the host polymer (e.g., polypropylene) with a specified concentration of UV-3853 (e.g., 0.5% by weight). Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.

-

Specimen Preparation: Injection mold the compounded material into standard test plaques (e.g., 75 mm x 150 mm). Prepare a control set of plaques from the polymer without the stabilizer.

-

Accelerated Weathering: Expose the test and control plaques in an accelerated weathering chamber. A typical cycle for polyolefins might be 8 hours of UV-A light at 60 °C followed by 4 hours of condensation at 50 °C. The total exposure time can range from 500 to 2000 hours.

-

Property Evaluation: Periodically remove samples and evaluate changes in their physical and optical properties. This includes:

-

Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.

-

Gloss: Measure the change in surface gloss at a specific angle (e.g., 60°).

-

Mechanical Testing: Evaluate changes in tensile strength, elongation at break, and impact strength.

-

Surface Analysis: Inspect for surface cracking, chalking, and other signs of degradation using microscopy.

-

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments for characterizing and evaluating Light Stabilizer UV-3853.

Caption: Experimental workflow for the physicochemical characterization of Light Stabilizer UV-3853.

Caption: Experimental workflow for evaluating the performance of Light Stabilizer UV-3853 in a polymer matrix.

Conclusion

Light Stabilizer UV-3853 is a highly effective hindered amine light stabilizer that provides excellent protection to polymers against photodegradation and thermal aging. Its regenerative radical scavenging mechanism ensures long-term stability. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive characterization and performance evaluation of this important polymer additive, enabling researchers and scientists to effectively utilize it in the development of durable and long-lasting materials.

References

- 1. ajer.org [ajer.org]

- 2. iea-shc.org [iea-shc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. store.astm.org [store.astm.org]

- 5. grokipedia.com [grokipedia.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. youtube.com [youtube.com]

- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 9. store.astm.org [store.astm.org]

Molecular weight and formula of 2,2,6,6-Tetramethyl-4-piperidinyl stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound belonging to the class of Hindered Amine Light Stabilizers (HALS). While its primary application lies in the polymer industry for enhancing the durability of plastics against photodegradation, its core structure, a derivative of 2,2,6,6-tetramethylpiperidine, is of interest due to the known antioxidant and radical-scavenging properties of this class of molecules. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, its synthesis, and its mechanism of action, with a perspective towards its potential relevance in broader chemical and biological research.

Molecular and Physicochemical Properties

2,2,6,6-Tetramethyl-4-piperidinyl stearate is an ester of stearic acid and 2,2,6,6-tetramethyl-4-piperidinol.[1] The presence of the long C18 alkyl chain from stearic acid imparts significant lipophilicity to the molecule.

| Property | Value | References |

| Molecular Formula | C₂₇H₅₃NO₂ | [1] |

| Molecular Weight | 423.72 g/mol | [1] |

| CAS Number | 167078-06-0 | [1] |

| Appearance | White to off-white solid or waxy solid | [1][2] |

| Melting Point | ≥28 °C | [2] |

| Solubility | Limited solubility in water; good miscibility with organic solvents like alcohols and hydrocarbons. | [1] |

Synthesis

The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is typically achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid.[1] This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate

The following is a generalized experimental protocol for the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate based on standard esterification procedures.

Materials:

-

2,2,6,6-tetramethyl-4-piperidinol

-

Stearic acid

-

Toluene (or another suitable aprotic solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 2,2,6,6-tetramethyl-4-piperidinol and stearic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized 2,2,6,6-Tetramethyl-4-piperidinyl stearate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Mechanism of Action as a Hindered Amine Light Stabilizer

The primary function of 2,2,6,6-Tetramethyl-4-piperidinyl stearate as a HALS is to protect materials from degradation by scavenging free radicals. This process is described by the Denisov Cycle. In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps and deactivates harmful free radicals (e.g., alkyl and peroxy radicals) that are formed during the photo-oxidation of the material. A key feature of this mechanism is the regeneration of the nitroxyl radical, allowing a single HALS molecule to participate in multiple radical scavenging cycles.

Caption: The Denisov Cycle illustrating the radical scavenging mechanism of HALS.

Relevance to Drug Development and Biological Systems

While 2,2,6,6-Tetramethyl-4-piperidinyl stearate is primarily used in industrial applications, the core 2,2,6,6-tetramethylpiperidine moiety is a known antioxidant and radical scavenger.[3] Derivatives of this structure have been investigated for their potential biological activities. The long stearate chain in 2,2,6,6-Tetramethyl-4-piperidinyl stearate suggests it would be highly membrane-permeable, a property that could be relevant in the design of lipophilic antioxidant compounds.

However, it is crucial to note that there is a lack of published research directly investigating the pharmacological properties or biological signaling pathways associated with 2,2,6,6-Tetramethyl-4-piperidinyl stearate.

Toxicology and Safety

Toxicological studies indicate that 2,2,6,6-Tetramethyl-4-piperidinyl stearate has low acute toxicity via oral, dermal, and inhalation routes.[1] However, prolonged exposure may cause mild irritation to the eyes and respiratory system.[1] It is also reported to be a skin sensitizer and can cause serious eye damage.[2][4] The compound is classified as very toxic to aquatic life with long-lasting effects.[2][4] There is currently no evidence to suggest that the compound is carcinogenic.[1]

Conclusion

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a well-characterized compound with a clear and effective mechanism of action as a hindered amine light stabilizer in the polymer industry. Its chemical properties are dominated by the lipophilic stearate chain and the radical-scavenging 2,2,6,6-tetramethylpiperidine headgroup. While its direct application in drug development has not been explored, the antioxidant properties of its core structure may offer a starting point for the design of novel lipophilic antioxidants. Further research is needed to elucidate any potential biological activity and to fully assess its safety profile in biological systems.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 4. Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an initial toxicity assessment of 2,2,6,6-Tetramethyl-4-piperidinyl stearate based on publicly available data. It is intended for informational purposes for a scientific audience. A comprehensive risk assessment requires a complete toxicological profile.

Executive Summary

2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0) is a hindered amine light stabilizer (HALS) used as a polymer additive. This technical guide synthesizes the available toxicological information to provide an initial hazard assessment. Detailed proprietary toxicological studies on this specific compound are not widely available in the public domain. Therefore, this assessment leverages publicly available safety classifications and data from a close structural analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, to infer a likely toxicological profile.

The primary hazards identified for 2,2,6,6-Tetramethyl-4-piperidinyl stearate are serious eye damage and the potential for allergic skin reactions.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2] Based on analogue data, it is expected to have low acute toxicity via oral and dermal routes.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 167078-06-0 | [1][2] |

| Molecular Formula | C27H53NO2 | [1] |

| Molecular Weight | 423.715 g/mol | [1] |

| Appearance | White waxy solid | [1] |

| Melting Point | ≥28°C | [1] |

Mammalian Toxicity Assessment

Detailed experimental data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate are limited. The following sections summarize the known classifications for the substance and provide quantitative data from a close structural analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, to provide a preliminary assessment.

Acute Toxicity

Based on data from its analogue, 2,2,6,6-Tetramethyl-4-piperidinyl stearate is expected to have a low order of acute toxicity.

Table 1: Acute Toxicity Data for Analogue Compound (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

| Endpoint | Species | Route | Value | Observations | Reference |

| LD50 | Rat | Oral | > 3700 mg/kg bw | Salivation, diarrhea, diuresis | [4] |

| LD50 | Rat | Dermal | > 3170 mg/kg bw | Dyspnoea, exophthalmos, ruffled fur, hunched posture | [4] |

| LC50 (4-hour) | Rat | Inhalation | ~500 mg/m³ | Dyspnoea, salivation, trismus, tremor, sedation | [4] |

The acute oral toxicity is typically determined using a method like the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with a small number of animals per step.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Irritation

Skin Irritation: The analogue compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is reported to be minimally irritating to the skin.[4]

Eye Irritation: 2,2,6,6-Tetramethyl-4-piperidinyl stearate is classified as causing serious eye damage (H318).[1][2][3] The analogue compound was found to be highly irritating with effects that were not reversible in some animals within 21 days.[4]

This test involves the application of the test substance to the eye of an experimental animal, typically a rabbit, and observing for effects on the cornea, iris, and conjunctiva.

Caption: General workflow for an in vivo eye irritation study.

Sensitization

2,2,6,6-Tetramethyl-4-piperidinyl stearate is classified as a substance that may cause an allergic skin reaction (H317).[1][2][3] In contrast, the analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, was not found to be a skin sensitizer in a guinea pig study.[4] This highlights the importance of obtaining data on the specific substance, as sensitization potential can differ between closely related compounds.

The LLNA is a common in vivo method for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.

Caption: Experimental workflow for the Local Lymph Node Assay.

Repeated Dose Toxicity

No repeated dose toxicity data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate were found. A 28-day oral study in rats with the analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, established a No Observed Adverse Effect Level (NOAEL) of 69-78 mg/kg bw/day based on decreased body weight gain and liver hypertrophy at higher doses.

Mutagenicity

No mutagenicity data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate were found. The analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, tested negative for mutagenicity in an in vitro Ames test and was not clastogenic in an in vitro chromosomal aberration test.[4]

Mechanism of Action of HALS

Hindered Amine Light Stabilizers do not absorb UV radiation but act as radical scavengers. They function through a regenerative cycle, known as the Denisov Cycle, to neutralize free radicals produced during the photo-oxidation of polymers, thereby providing long-term stability.[5][6][7]

Caption: Simplified mechanism of HALS in preventing polymer photo-oxidation.

Conclusion

References

- 1. chemwhat.com [chemwhat.com]

- 2. Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

Navigating the Current: An In-depth Technical Guide to the Environmental Fate and Aquatic Toxicity of Piperidinyl Esters

For Immediate Release

[City, State] – December 30, 2025 – As the development of novel pharmaceuticals and specialty chemicals continues to accelerate, a comprehensive understanding of their environmental impact is paramount. This technical guide provides a detailed examination of the environmental fate and aquatic toxicity of piperidinyl esters, a class of compounds utilized in a variety of applications, including pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the persistence, degradation, and ecotoxicological effects of these molecules in aquatic ecosystems.

Environmental Persistence and Degradation Pathways

The environmental longevity of piperidinyl esters is governed by a combination of their inherent chemical stability and their susceptibility to biotic and abiotic degradation processes. Key factors influencing their environmental fate include hydrolysis, photodegradation, and biodegradation.

Hydrolysis: The ester linkage in these molecules is susceptible to hydrolysis, a process that can be influenced by pH. For instance, the fungicide piperalin exhibits pH-dependent hydrolysis, with half-lives of 4.8 hours at pH 9, 16.4 days at pH 7, and 714 days at pH 5.[1] In contrast, the pharmaceutical methylphenidate shows slower base-catalyzed hydrolysis, with estimated second-order half-lives of 23 and 2.3 years at pH 7 and 8, respectively.[2]

Biodegradation: The piperidine ring, while found in nature, can be resistant to rapid biodegradation. Ritalinic acid, the primary metabolite of methylphenidate, demonstrates low removal rates of 13% to 23% in wastewater treatment plants, indicating its persistence in aquatic environments.[1] Conversely, piperidine itself is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). Some piperidinyl esters, such as Tinuvin® 770, are only moderately or partially biodegradable.[3]

Physicochemical Properties and Environmental Distribution

The distribution of piperidinyl esters between water, sediment, and biota is largely dictated by their physicochemical properties, such as the octanol-water partition coefficient (LogKow or LogP) and water solubility.

| Compound | LogKow / LogP | Water Solubility | pKa |

| Methylphenidate | 0.20 at pH 7.2[2] | 1255 mg/L[2] | 8.9[2] |

| Piperalin | 4.31 (pH 5, 7, 9)[1] | 20 mg/L[1] | 8.9 (in 66% DMF)[1] |

| Tinuvin® 770 | Not specified | < 0.01 % w/w[4] | Not applicable |

Table 1: Physicochemical Properties of Selected Piperidinyl Esters

Compounds with higher LogKow values, such as piperalin, have a greater tendency to adsorb to organic matter in soil and sediment, making them less bioavailable in the water column but potentially more persistent in benthic environments.[1] An estimated Bioconcentration Factor (BCF) of 420 for the neutral form of piperalin suggests a high potential for bioaccumulation in aquatic organisms.[1]

Aquatic Toxicity Profile

The impact of piperidinyl esters on aquatic life varies significantly depending on the specific compound and the organism. Acute and chronic toxicity data are crucial for assessing the environmental risk of these substances.

| Compound | Organism | Endpoint | Value (mg/L) | Classification |

| Piperalin | Fish | 96-h LC50 | 0.385[5] | Highly Toxic |

| Aquatic Invertebrates | 48-h EC50 | Not specified | Moderately Toxic | |

| Tinuvin® 770 | Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | 4.4[3] | Very Toxic to Aquatic Life |

| Daphnia magna | 21-day NOEC | 0.23[3] | Toxic to aquatic life with long lasting effects | |

| Dipiperidinyl Dithiuram Tetrasulfide | Not specified | Not specified | Not specified | Toxic to aquatic life with long lasting effects[6] |

Table 2: Aquatic Toxicity of Selected Piperidinyl Esters

Mechanisms of Toxicity: A Focus on Neurological Endpoints

A significant mechanism of toxicity for many piperidine-containing compounds is the disruption of the nervous system. Several piperidine alkaloids and their derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors.[7][8][9]

Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synapse, resulting in continuous stimulation of acetylcholine receptors. This hyperstimulation can lead to neurotoxic effects in aquatic organisms, manifesting as paralysis and, ultimately, death. This mechanism is a critical consideration in the ecotoxicological risk assessment of piperidinyl esters.

Some piperidine alkaloids have also been implicated in the disruption of cholinergic neurotransmission, which can lead to developmental defects.[10] Furthermore, the potential for endocrine disruption by some chemical contaminants is a broader concern for aquatic ecosystems, although specific evidence for piperidinyl esters as endocrine disruptors requires further investigation.[11][12][13]

Experimental Protocols

The data presented in this guide are generated using standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory frameworks.

A summary of key OECD test guidelines relevant to the environmental assessment of piperidinyl esters is provided below:

Physicochemical Properties:

-

OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method

-

OECD 105: Water Solubility

-

OECD 117: Partition Coefficient (n-octanol/water), HPLC Method

Environmental Fate:

-

OECD 111: Hydrolysis as a Function of pH

-

OECD 301: Ready Biodegradability

-

OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis

Aquatic Toxicity:

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

OECD 202: Daphnia sp. Acute Immobilisation Test

-

OECD 203: Fish, Acute Toxicity Test

Conclusion and Future Directions

This technical guide consolidates current knowledge on the environmental fate and aquatic toxicity of piperidinyl esters. The available data indicate that while some of these compounds may undergo degradation, others, or their metabolites, can be persistent in the aquatic environment. The toxicity profiles highlight the potential for adverse effects on aquatic organisms, with neurotoxicity via acetylcholinesterase inhibition being a key mechanism of concern.

Significant data gaps remain, particularly concerning the photodegradation pathways and a comprehensive aquatic toxicity dataset for a wider array of piperidinyl esters. Further research is essential to fully characterize the environmental risks associated with this diverse class of compounds and to inform the development of safer and more sustainable alternatives. Continuous monitoring and research will be crucial to ensure the protection of aquatic ecosystems as the use of these chemicals evolves.

References

- 1. Piperalin | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]